molecular formula C11H9BrN2 B1463138 4-Bromo-6-(p-tolyl)pyrimidine CAS No. 1086382-21-9

4-Bromo-6-(p-tolyl)pyrimidine

Cat. No.: B1463138
CAS No.: 1086382-21-9
M. Wt: 249.11 g/mol
InChI Key: WMGHEHSBNVFZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(p-tolyl)pyrimidine is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 . It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with amidines . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The compound also contains a bromine atom and a tolyl group, which is a methylphenyl group .


Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .


Physical and Chemical Properties Analysis

This compound is a solid compound . Pyrimidine itself is a colorless compound, a crystalline solid with a melting point of 22°C, and it dissolves in water to give a neutral solution .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-6-(p-tolyl)pyrimidine serves as a versatile intermediate in the synthesis of complex pyrimidine derivatives with potential applications in pharmaceuticals and materials science. The compound's bromo and tolyl groups make it a suitable candidate for various substitution reactions, contributing to the development of new chemical entities. Research focusing on the synthesis and optimization of pyrimidine derivatives highlights the importance of such intermediates in expanding the chemical space of biologically active compounds and materials with unique properties (Bugge et al., 2014).

Biological Activities

The structural motif of pyrimidines, including derivatives of this compound, plays a crucial role in the discovery and optimization of compounds with antibacterial and antinociceptive activities. The synthesis of novel amino-pyrimidine derivatives and their subsequent evaluation for antimicrobial activity demonstrate the potential of such compounds in addressing the need for new antibiotics. The specific modifications on the pyrimidine ring, such as bromo substitution, significantly influence their biological activity, underscoring the importance of chemical diversity in drug discovery processes (Waheed et al., 2008).

Nonlinear Optical (NLO) and Electronic Properties

Pyrimidine derivatives, including those related to this compound, have been explored for their nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. The study of thiopyrimidine derivatives for NLO applications reveals that modifications to the pyrimidine core can significantly impact their electronic and optical properties. Such research contributes to the development of materials for advanced technological applications, including optical data storage, frequency doubling, and electro-optic modulation (Hussain et al., 2020).

Future Directions

Research on pyrimidine derivatives, including 4-Bromo-6-(p-tolyl)pyrimidine, continues to be a promising area in medicinal chemistry. For example, a study has shown that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

4-bromo-6-(4-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)10-6-11(12)14-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGHEHSBNVFZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(p-tolyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(p-tolyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-(p-tolyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Bromo-6-(p-tolyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Bromo-6-(p-tolyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Bromo-6-(p-tolyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.